1-Hydroxybenzotriazole

Description

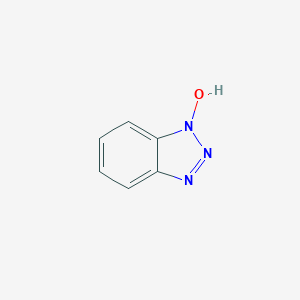

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxybenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-9-6-4-2-1-3-5(6)7-8-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOKPJOREAFHNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40150-21-8 (hydrochloride salt), 63307-62-0 (ammonium salt) | |

| Record name | 1-Hydroxybenzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002592952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3044627 | |

| Record name | 1-Hydroxybenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Light yellow fine crystals with lumps; [Sigma-Aldrich MSDS] | |

| Record name | 1-Hydroxybenzotriazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19370 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

8.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24825454 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2592-95-2 | |

| Record name | 1-Hydroxybenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2592-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxybenzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002592952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazole, 1-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hydroxybenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxybenzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hydroxybenzotriazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2T929DMG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Hydroxybenzotriazole from o-Nitrochlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 1-Hydroxybenzotriazole (HOBt), a critical reagent in peptide synthesis and various other coupling reactions, from the starting material o-nitrochlorobenzene. This guide details the underlying reaction mechanism, presents a comparative analysis of various experimental protocols, and offers detailed procedural outlines for the synthesis.

Introduction

This compound (HOBt) is an indispensable additive in modern organic synthesis, primarily utilized to enhance the efficiency and reduce the racemization of amino acids during peptide bond formation. Its ability to form highly reactive activated esters with carboxylic acids makes it a cornerstone in the production of peptide-based therapeutics and other complex amide-containing molecules. The synthesis of HOBt from readily available o-nitrochlorobenzene and hydrazine (B178648) hydrate (B1144303) is a common and cost-effective industrial method. This document serves as a detailed technical resource for professionals engaged in chemical research and pharmaceutical development, providing in-depth information on the synthesis of this vital compound.

Reaction Mechanism

The synthesis of this compound from o-nitrochlorobenzene proceeds in two key stages: a nucleophilic aromatic substitution (SNAr) reaction, followed by an intramolecular cyclization.

Step 1: Nucleophilic Aromatic Substitution

The reaction is initiated by the nucleophilic attack of hydrazine (H₂N-NH₂) on the electron-deficient aromatic ring of o-nitrochlorobenzene. The nitro group (-NO₂) ortho to the chlorine atom is strongly electron-withdrawing, which activates the ring towards nucleophilic attack at the carbon atom bearing the chlorine. This initial addition forms a resonance-stabilized carbanionic intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which stabilizes the intermediate. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding o-nitrophenylhydrazine.

Step 2: Intramolecular Cyclization

Under the reaction conditions, typically at elevated temperatures, the o-nitrophenylhydrazine intermediate undergoes an intramolecular cyclization. One of the nitrogen atoms of the hydrazine moiety attacks the electrophilic nitrogen atom of the nitro group. This is followed by a series of proton transfers and the elimination of a water molecule, leading to the formation of the stable, five-membered triazole ring of this compound.

Below is a diagram illustrating the proposed reaction pathway:

Comparative Analysis of Experimental Protocols

Several protocols for the synthesis of HOBt from o-nitrochlorobenzene have been reported, primarily varying in the choice of solvent, reaction temperature, and work-up procedure. The selection of a specific protocol often depends on factors such as desired yield, purity requirements, and scalability. A summary of key quantitative data from various reported methods is presented below for easy comparison.

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 | Protocol 4 |

| Solvent | Alcohol (e.g., Ethanol) | Toluene (B28343) | 1-Heptanol | Dimethyl Sulfoxide (DMSO) |

| Temperature (°C) | Reflux (approx. 78) | 110-120 | 110-120 | 115 |

| Reaction Time (h) | 9 | 3-5 | 5 | 3-5 |

| Molar Ratio (Hydrazine:o-NCB) | 3.25 : 1 | Not specified | 5 : 1 | 2-5 : 1 |

| Reported Yield (%) | 60 | 95.9 | Not specified | Not specified |

| Reported Melting Point (°C) | 157 | 155-157 | Not specified | Not specified |

| Reference | PrepChem | CN103450103A[1] | Guidechem | CN102875483A[2] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for two of the key experiments cited in the comparative table.

Protocol 1: Synthesis in Alcoholic Solvent

This protocol is a classic and widely cited method for the laboratory-scale synthesis of HOBt.

Materials:

-

o-Nitrochlorobenzene (31.5 g, 0.2 mol)

-

Hydrazine hydrate (32 ml, 0.65 mol)

-

Alcohol (e.g., Ethanol, 100 ml)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Water

Procedure:

-

A mixture of o-nitrochlorobenzene and hydrazine hydrate in alcohol is heated to reflux for 9 hours.

-

After cooling the solution, the alcohol is removed by evaporation, yielding a syrup.

-

The product is dissolved in water and extracted with diethyl ether to remove any unreacted o-nitrochlorobenzene.

-

The aqueous phase is separated and acidified with concentrated hydrochloric acid to a pH of 1.

-

The resulting precipitate is filtered off and purified by crystallization from water.

Expected Yield: Approximately 16 g (60%).

Protocol 2: Synthesis in Toluene

This protocol, often found in patent literature, describes a high-yielding process suitable for larger-scale production.[1]

Materials:

-

o-Nitrochlorobenzene (78.8 g, 0.5 mol)

-

Toluene (500 ml)

-

Hydrazine hydrate (120 ml)

-

40% Sodium hydroxide (B78521) solution

-

1M Hydrochloric acid

Procedure:

-

o-Nitrochlorobenzene is dissolved in toluene, and hydrazine hydrate is added. The mixture is stirred and heated to 110-120 °C for 3-5 hours under reflux, with continuous removal of the water generated during the reaction.[1]

-

After the reaction is complete, the mixture is neutralized with a 40% sodium hydroxide solution.

-

Toluene and excess hydrazine hydrate are recovered under reduced pressure.

-

The residue is then acidified with 1M hydrochloric acid to a pH of 3.2-3.5, leading to the precipitation of the solid product.[1]

-

The mixture is cooled, and the solid is collected by filtration.

-

The crude product is recrystallized from a mixture of dichloromethane and methanol to obtain the final product.

Expected Yield: Up to 95.9%.[1]

Experimental Workflow Visualization

The general workflow for the synthesis and purification of HOBt can be visualized as follows:

Conclusion

The synthesis of this compound from o-nitrochlorobenzene and hydrazine hydrate is a robust and well-established method. The choice of solvent and reaction conditions can significantly impact the reaction yield and purity of the final product. While traditional methods using alcoholic solvents are suitable for laboratory-scale synthesis, protocols employing higher boiling point solvents like toluene may offer advantages in terms of reaction time and yield, particularly for larger-scale production. This guide provides the necessary technical details for researchers and drug development professionals to select and implement the most appropriate synthetic strategy for their specific needs, ensuring a reliable supply of this essential chemical reagent.

References

1-Hydroxybenzotriazole chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxybenzotriazole (HOBt) is a critical organic compound extensively utilized as a coupling additive in peptide synthesis. This guide provides an in-depth overview of its chemical properties, structure, and its pivotal role in modern synthetic chemistry, particularly in the development of peptide-based therapeutics. Detailed experimental protocols for its application in peptide coupling reactions are presented, alongside a discussion of its mechanism of action in preventing racemization and enhancing reaction efficiency.

Chemical Properties

This compound is a white to light yellow crystalline powder.[1] Commercially, it is often available as a hydrate (B1144303), typically a monohydrate containing approximately 11.7% water by weight, as the anhydrous form is explosive.[2] It is widely used to suppress racemization during peptide synthesis.[3]

Identification

| Identifier | Value |

| IUPAC Name | 1H-1,2,3-Benzotriazol-1-ol[2] |

| Synonyms | N-Hydroxybenzotriazole, HOBt, Benzazimidol[1][3] |

| CAS Number | 2592-95-2 (Anhydrous)[4]; 123333-53-9 (Hydrate)[4]; 80029-43-2 (Monohydrate)[2] |

| Molecular Formula | C₆H₅N₃O[3] |

| Molecular Weight | 135.12 g/mol (Anhydrous)[4]; 153.14 g/mol (Monohydrate)[4] |

Physicochemical Data

| Property | Value |

| Melting Point | 156-159 °C (decomposes)[2] |

| Boiling Point | 149-150 °C[5] |

| pKa | 4.6[6] |

| Solubility | DMSO (Slightly), Methanol (Slightly)[5]; DMF: 0.1 g/mL[7] |

| Water Solubility | 4.201 g/L at 29 °C[5] |

Chemical Structure and Tautomerism

This compound can exist in two tautomeric forms: the N-hydroxy and the N-oxide forms. The equilibrium between these two forms is dependent on the solvent. In aqueous media, the N-oxide tautomer is favored, while in organic solvents such as methanol, ethanol, and DMSO, the N-hydroxy tautomer is predominant.[6]

Role in Peptide Synthesis

HOBt is a cornerstone reagent in peptide synthesis, primarily used in conjunction with a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC).[3][8] Its principal functions are to accelerate the coupling reaction and, most critically, to suppress racemization of the chiral amino acid residues.[9]

The mechanism involves the reaction of HOBt with the O-acylisourea intermediate formed from the carboxylic acid and the carbodiimide. This reaction generates a more stable and highly reactive HOBt-ester, which is less prone to racemization via oxazolone (B7731731) formation.[9] This active ester then readily reacts with the amine component to form the desired peptide bond.[2]

Experimental Protocols

The following are representative protocols for the use of HOBt in peptide synthesis.

Standard Solid-Phase Peptide Synthesis (SPPS) Protocol using DIC/HOBt[1]

-

Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 15-30 minutes.

-

Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin substitution), HOBt (3-5 equivalents), and a coupling agent like HBTU (2.9-4.9 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the mixture and vortex for 1-2 minutes.[5]

-

Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 30-60 minutes. Monitor the reaction completion using a qualitative method like the ninhydrin (B49086) (Kaiser) test.[1]

-

Washing: After complete coupling, wash the resin thoroughly with DMF and then dichloromethane (B109758) (DCM).

-

Cleavage and Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS).[5]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Liquid-Phase Peptide Synthesis Protocol using DCC/HOBt[10]

This protocol describes the synthesis of a dipeptide without the use of protecting groups for the incoming amino acid.

-

Activation: In "Flask A," dissolve the N-Boc-protected amino acid (1 equivalent), DCC (1.2 equivalents), and HOBt (1.2 equivalents) in dichloromethane (CH₂Cl₂). Stir at room temperature for 30 minutes. Evaporate the CH₂Cl₂ and redissolve the residue in tetrahydrofuran (B95107) (THF).

-

Amine Preparation: In "Flask B," dissolve the zwitterionic amino acid (4 equivalents) in THF and add 1N aqueous NaOH to deprotonate the ammonium (B1175870) group, forming the free amine.

-

Coupling: Slowly add the solution from "Flask B" to "Flask A" with stirring at room temperature. The reaction is typically complete within an hour.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. The filtrate contains the dipeptide and unreacted HOBt. The HOBt can potentially be reused in subsequent coupling steps.

Safety and Handling

Anhydrous this compound is explosive and sensitive to heat, friction, and shock.[2] It is classified as a flammable solid.[10] Commercially available HOBt is typically sold as a hydrate to reduce its explosive hazard.[2] However, it should still be handled with care.

-

Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep the container tightly closed.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.

-

Incompatibilities: Incompatible with strong oxidizing agents.

Heating above 180°C can lead to rapid exothermic decomposition.[11] In case of fire, use water spray, alcohol-resistant foam, or dry chemical extinguishers.

Conclusion

This compound is an indispensable tool in the synthesis of peptides for research and drug development. Its ability to facilitate efficient amide bond formation while preserving the stereochemical integrity of the constituent amino acids has made it a standard reagent in both solid-phase and liquid-phase peptide synthesis. A thorough understanding of its chemical properties, mechanism of action, and proper handling is essential for its safe and effective use in the laboratory.

References

- 1. peptide.com [peptide.com]

- 2. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound = 97.0 T 123333-53-9 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound Hydrate (HOBt)|Peptide Coupling Reagent [benchchem.com]

- 11. This compound hydrate | C6H7N3O2 | CID 2796029 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability of Anhydrous vs. Hydrated 1-Hydroxybenzotriazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability, safety, and handling of anhydrous versus hydrated 1-Hydroxybenzotriazole (HOBt), a critical reagent in peptide synthesis and other areas of organic chemistry. Understanding the distinct properties of these two forms is paramount for ensuring laboratory safety, reaction efficiency, and regulatory compliance.

Executive Summary

This compound is an indispensable additive in amide bond formation, primarily utilized to suppress racemization and enhance coupling reaction efficiency.[1][2][3][4] It is commercially available in two principal forms: anhydrous and hydrated (typically as a monohydrate). A critical distinction lies in their stability and safety profiles. Anhydrous HOBt is a potent explosive, presenting significant hazards in storage, handling, and transportation.[1][5][6][7][8] In contrast, the hydrated form is considerably desensitized by the presence of water molecules within its crystal lattice, rendering it a much safer alternative for routine laboratory use.[1][7][8][9] This guide will dissect the thermal and chemical stability of both forms, present quantitative data from analytical studies, and provide detailed experimental methodologies for their characterization.

Comparative Stability and Hazard Analysis

The primary difference between anhydrous and hydrated HOBt is the presence of water, which fundamentally alters the compound's stability. The monohydrate form typically contains approximately 11.7% water by weight.[1][7] This water is not merely superficial moisture but is integrated into the crystal structure, which significantly mitigates the explosive nature of the anhydrous compound.[9]

Table 1: Comparative Properties and Hazards of Anhydrous and Hydrated HOBt

| Property | Anhydrous this compound | Hydrated this compound (Monohydrate) |

| Appearance | White crystalline powder | White crystalline powder |

| CAS Number | 2592-95-2 | 123333-53-9 |

| Molecular Formula | C₆H₅N₃O | C₆H₅N₃O · H₂O |

| Melting Point | 155-159 °C (decomposes)[5][10][11] | ~80-94 °C (melts), followed by water evaporation[9][12] |

| Decomposition Onset | Rapid exothermic decomposition above 180 °C[5][10] | Exothermic decomposition above 150 °C[9] |

| Primary Hazard | Explosive ; fire, blast, or projection hazard.[1][6][7] Highly flammable.[5][6] | Flammable solid, but significantly less hazardous than anhydrous form.[13] |

| Shipping Regulations | Heavily restricted; classified as a Class 1.3C explosive.[1][11] | Transportable as a Class 4.1 desensitized explosive.[11][12] |

Thermal Analysis Data

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are crucial for quantifying the thermal stability of HOBt.

-

Anhydrous HOBt: DSC analysis shows a sharp melting point immediately followed by a rapid, highly exothermic decomposition.[9] Heating above 180°C can lead to a runaway reaction.[5][10]

-

Hydrated HOBt: The DSC thermogram of the monohydrate exhibits an initial endothermic event corresponding to the melting of the hydrate (B1144303) and the evaporation of water, which occurs at a lower temperature than the melting point of the anhydrous form.[9][12] This is followed by the exothermic decomposition of the HOBt molecule itself at a temperature profile similar to the anhydrous form.[9] ARC data for the hydrate shows a runaway thermal decomposition starting at approximately 151°C.[12]

Table 2: Summary of Thermal Analysis Data

| Analytical Method | Parameter | Anhydrous HOBt | Hydrated HOBt (Monohydrate) |

| DSC | Melting Point | 155-159 °C[5][10][11] | ~80-94 °C[9][12] |

| Decomposition Peak | >180 °C (highly exothermic)[5][10] | ~215 °C (peak exotherm)[12] | |

| Heat of Decomposition | ~1250 J/g[14] | Not explicitly found, but noted as a large exotherm of 1.6 kJ/g.[12] | |

| ARC | Onset of Runaway Reaction | Not explicitly found, but implied to be lower than hydrate. | ~151 °C[12] |

| Max. Temperature Rise Rate | Not explicitly found. | ~3400 K/min[12] | |

| Max. Pressure Rise Rate | Not explicitly found. | ~13 kbar/min[12] |

Role in Peptide Synthesis

HOBt is a cornerstone of peptide synthesis, where it is used as a coupling additive with carbodiimides like DCC or EDC.[2][4] Its primary function is to form a more stable active ester intermediate, which then reacts with an amine to form the desired amide bond. This mechanism effectively suppresses the formation of undesirable side products and minimizes racemization of the amino acid residues.[1][2]

The hydrated form of HOBt is widely and effectively used in standard peptide coupling reactions without the need for prior drying.[15] In fact, some studies suggest that a minimal amount of water may be necessary for the efficient formation of the active ester intermediate.[16]

Below is a workflow diagram illustrating the role of HOBt in peptide coupling.

Caption: HOBt intercepts the unstable O-acylisourea intermediate.

Experimental Protocols

The following are generalized methodologies for the thermal analysis of HOBt, based on common laboratory practices.

5.1 Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and decomposition temperature and enthalpy.

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: A small amount of the sample (1-5 mg) is accurately weighed into a hermetically sealed aluminum or stainless steel pan. For anhydrous HOBt, this should be done in an inert atmosphere (e.g., a glovebox) to prevent hydration.

-

Method: The sample is heated at a constant rate (e.g., 5-10 K/min) under a continuous flow of inert gas (e.g., nitrogen).[14] A reference pan (empty) is heated concurrently. The instrument records the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) are identified. The onset temperature, peak temperature, and the integrated area of the peaks (to calculate enthalpy) are determined.

5.2 Thermogravimetric Analysis (TGA)

-

Objective: To determine the water content of hydrated HOBt and to observe mass loss during decomposition.

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: A slightly larger sample (5-10 mg) is placed in an open TGA pan.

-

Method: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The instrument continuously records the mass of the sample as a function of temperature.

-

Data Analysis: For hydrated HOBt, an initial mass loss corresponding to the evaporation of water will be observed. The percentage of mass loss can be used to quantify the water content. A subsequent, more rapid mass loss at higher temperatures indicates decomposition.

Below is a logical diagram for selecting the appropriate form of HOBt.

References

- 1. This compound Hydrate (HOBt)|Peptide Coupling Reagent [benchchem.com]

- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. bachem.com [bachem.com]

- 5. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]

- 8. researchgate.net [researchgate.net]

- 9. unece.org [unece.org]

- 10. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 11. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]

- 12. (37c) Thermal Hazard Evaluation of this compound Hydrate By DSC, ARC and Calvet Calorimeter (C80) | AIChE [proceedings.aiche.org]

- 13. chemdmart.com [chemdmart.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. reddit.com [reddit.com]

- 16. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]

The Lynchpin of Peptide Synthesis: An In-depth Technical Guide to the Mechanism of Action of 1-Hydroxybenzotriazole

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the formation of the amide bond is the fundamental step, and its efficiency and fidelity are paramount to the successful construction of these complex biomolecules. 1-Hydroxybenzotriazole (HOBt) has long been a cornerstone as a coupling additive, significantly enhancing reaction rates and, most critically, suppressing the undesirable side reaction of racemization. This technical guide provides a comprehensive exploration of the mechanism of action of HOBt in peptide coupling, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical pathways.

The Core Mechanism: A Two-Pronged Approach to Efficient Amide Bond Formation

The primary role of HOBt in peptide coupling is to act as a nucleophilic catalyst that intercepts the highly reactive, yet unstable, intermediate formed by the activation of a carboxylic acid with a coupling reagent, such as a carbodiimide (B86325) (e.g., DCC, DIC, EDC) or an onium salt (e.g., HBTU, TBTU). This intervention prevents the formation of undesirable side products and minimizes the loss of stereochemical integrity. The mechanism can be dissected into two key stages: the formation of a stable active ester and the subsequent aminolysis.

When used in conjunction with carbodiimide reagents, HOBt effectively inhibits racemization and improves the yield and purity of the coupling reaction.[1] HOBt accomplishes this by forming stable active esters with carboxylic acids.[1] These active esters are crucial in preventing racemization and enhancing the overall efficiency and selectivity of the reaction.[1] While HOBt's reaction efficiency is comparatively lower than some other agents, its effectiveness in preventing racemization is a significant advantage.[1]

Stage 1: Formation of the HOBt Active Ester

Upon introduction of a coupling reagent, the carboxylic acid of the N-protected amino acid is activated. In the absence of HOBt, this activated intermediate is susceptible to racemization via the formation of a planar oxazolone (B7731731) intermediate. However, HOBt rapidly reacts with the activated carboxylic acid to form a more stable benzotriazolyl active ester (OBt ester). This active ester is less prone to oxazolone formation, thereby significantly reducing the extent of racemization.[2]

Stage 2: Aminolysis and Peptide Bond Formation

The HOBt active ester, while more stable than the initial activated species, remains sufficiently reactive to undergo nucleophilic attack by the free amino group of the second amino acid or peptide. This aminolysis step proceeds efficiently to form the desired peptide bond and regenerates HOBt, which can then participate in another catalytic cycle. The overall process is accelerated, and the formation of side products is minimized.

Visualizing the Mechanism of Action

The following diagram illustrates the pivotal role of HOBt in carbodiimide-mediated peptide coupling.

Quantitative Impact of HOBt on Peptide Synthesis

The inclusion of HOBt as an additive has a demonstrable effect on the efficiency and purity of peptide synthesis. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparison of Coupling Efficiency and Racemization with and without HOBt

| Coupling Reagent | Additive | Peptide Sequence/Model | Coupling Yield (%) | Racemization (%) | Reference |

| DCC | None | Z-Gly-Phe-OH + H-Val-OtBu | Lower (not specified) | > 50% | [3] |

| DCC | HOBt | Z-Gly-Phe-OH + H-Val-OtBu | High (not specified) | < 1% | [3] |

| EDC | None | Amino Acid 3 + MIPE | 14% | High (not specified) | [2] |

| EDC | HOBt | Amino Acid 3 + MIPE | > 80% | Low (not specified) | [2] |

Table 2: Comparative Racemization Levels of HOBt and Other Additives

| Coupling Reagent | Additive | Peptide Fragment Coupling | % Epimerization (L-D-L isomer) | Reference |

| DCC | HOBt | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin | 18% | [2] |

| DCC | HOAt | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin | 6% | [2] |

| DIC | HOBt | Model Peptide | 0.5 - 2.5% | [4] |

| DIC | OxymaPure | Fmoc-Cys(Trt)-OH | Negligible | [5] |

| HBTU | None | Model Peptide | 1.5 - 5.0% | [4] |

| HATU (HOAt-based) | None | Model Peptide | 0.5 - 2.0% | [4] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful peptide synthesis. The following are representative protocols for both solution-phase and solid-phase peptide synthesis utilizing HOBt.

Protocol 1: Solution-Phase Dipeptide Synthesis using EDC/HOBt

This protocol describes the synthesis of a dipeptide using a Boc-protected N-terminal amino acid and a C-terminal protected amino acid ester.

Materials:

-

Boc-protected amino acid (1.0 eq)

-

Amino acid ester hydrochloride (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

-

This compound (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1 M HCl, saturated NaHCO₃ solution, brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Neutralization of Amine: In a round-bottom flask, dissolve the amino acid ester hydrochloride in anhydrous DCM. Add DIPEA or NMM and stir at room temperature for 15-20 minutes to neutralize the hydrochloride salt.

-

Activation of Carboxylic Acid: In a separate flask, dissolve the Boc-protected amino acid and HOBt in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Coupling Reaction: To the cooled solution from step 2, add EDC·HCl and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid. Add the neutralized amine solution from step 1 to the activated carboxylic acid solution. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure dipeptide.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using DIC/HOBt

This protocol outlines a standard procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using DIC and HOBt.

Materials:

-

Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

-

N,N'-Diisopropylcarbodiimide (DIC) (3-5.5 equivalents)

-

This compound (HOBt) (3-5.5 equivalents)

-

Resin with N-terminal deprotected peptide

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes. Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed using a standard deprotection protocol (e.g., 20% piperidine (B6355638) in DMF). Wash the deprotected resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HOBt in DMF.

-

Coupling: Add the amino acid/HOBt solution to the deprotected peptide-resin. Add DIC to the reaction vessel. Agitate the mixture at room temperature for 1-4 hours.[6]

-

Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative test indicates the completion of the coupling.

-

Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF and then DCM to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Experimental and Logical Workflow Visualization

A clear understanding of the experimental workflow is essential for efficient and reproducible peptide synthesis.

Conclusion

This compound remains a vital and widely utilized additive in peptide synthesis due to its proven ability to enhance coupling efficiency and, most importantly, to suppress racemization. Its mechanism of action, centered on the formation of a stable yet reactive active ester, provides a robust solution to one of the most significant challenges in the chemical synthesis of peptides. While newer additives have been developed with claims of superior performance in specific contexts, the cost-effectiveness and extensive historical validation of HOBt ensure its continued relevance in both academic research and industrial drug development. A thorough understanding of its mechanism and the availability of well-established protocols are essential for any scientist engaged in the art and science of peptide synthesis.

References

Solubility of 1-Hydroxybenzotriazole in DMF and other organic solvents

An In-depth Technical Guide to the Solubility of 1-Hydroxybenzotriazole (HOBt)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (HOBt) in N,N-Dimethylformamide (DMF) and other common organic solvents. Understanding the solubility of HOBt, a critical reagent in peptide synthesis and other amide bond formations, is essential for reaction optimization, purification, and overall process efficiency. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of its mechanistic role in peptide coupling.

Quantitative Solubility of this compound

The solubility of HOBt has been experimentally determined across a range of temperatures in various organic solvents. A key study utilized the isothermal saturation method to measure the mole fraction solubility from 278.15 K to 313.15 K.[1] The data reveals that HOBt exhibits the highest solubility in polar aprotic solvents like DMF and Dimethyl Sulfoxide (DMSO).[1]

The experimental mole fraction solubilities of HOBt in sixteen different organic solvents are presented in Table 1. This data is crucial for selecting appropriate solvent systems for reactions and purifications involving HOBt.

Table 1: Mole Fraction Solubility (x₁) of this compound in Various Organic Solvents at Different Temperatures (K) [1]

| Temperature (K) | DMF | DMSO | Ethanol | n-Propanol | Isopropanol | Methanol | Butanone | Acetone |

| 278.15 | 0.4015 | 0.3541 | 0.2215 | 0.1985 | 0.1855 | 0.1715 | 0.1415 | 0.1315 |

| 283.15 | 0.4285 | 0.3795 | 0.2395 | 0.2155 | 0.2015 | 0.1865 | 0.1545 | 0.1435 |

| 288.15 | 0.4565 | 0.4055 | 0.2585 | 0.2335 | 0.2185 | 0.2025 | 0.1685 | 0.1565 |

| 293.15 | 0.4855 | 0.4325 | 0.2785 | 0.2525 | 0.2365 | 0.2195 | 0.1835 | 0.1705 |

| 298.15 | 0.5155 | 0.4605 | 0.2995 | 0.2725 | 0.2555 | 0.2375 | 0.1995 | 0.1855 |

| 303.15 | 0.5465 | 0.4895 | 0.3215 | 0.2935 | 0.2755 | 0.2565 | 0.2165 | 0.2015 |

| 308.15 | 0.5785 | 0.5195 | 0.3445 | 0.3155 | 0.2965 | 0.2765 | 0.2345 | 0.2185 |

| 313.15 | 0.6115 | 0.5505 | 0.3685 | 0.3385 | 0.3185 | 0.2975 | 0.2535 | 0.2365 |

| Temperature (K) | 1,4-Dioxane | n-Heptanol | n-Hexanol | Isoamyl Alcohol | Isooctyl Alcohol | Ethyl Acetate | Acetonitrile | Toluene |

| 278.15 | 0.0815 | 0.0715 | 0.0615 | 0.0515 | 0.0415 | 0.0315 | 0.0215 | 0.0115 |

| 283.15 | 0.0895 | 0.0785 | 0.0675 | 0.0565 | 0.0455 | 0.0345 | 0.0235 | 0.0125 |

| 288.15 | 0.0985 | 0.0865 | 0.0745 | 0.0625 | 0.0505 | 0.0385 | 0.0265 | 0.0145 |

| 293.15 | 0.1085 | 0.0955 | 0.0825 | 0.0695 | 0.0565 | 0.0435 | 0.0295 | 0.0165 |

| 298.15 | 0.1195 | 0.1055 | 0.0915 | 0.0775 | 0.0635 | 0.0495 | 0.0335 | 0.0185 |

| 303.15 | 0.1315 | 0.1165 | 0.1015 | 0.0865 | 0.0715 | 0.0565 | 0.0385 | 0.0215 |

| 308.15 | 0.1445 | 0.1285 | 0.1125 | 0.0965 | 0.0805 | 0.0645 | 0.0445 | 0.0245 |

| 313.15 | 0.1585 | 0.1415 | 0.1245 | 0.1075 | 0.0905 | 0.0735 | 0.0515 | 0.0285 |

Data sourced from the Journal of Chemical & Engineering Data.[1]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for chemical process development. The following sections describe a detailed quantitative method and a general qualitative procedure.

Isothermal Saturation Method (Quantitative)

This method is used to determine the precise solubility of a compound in a solvent at a specific temperature. The protocol involves creating a saturated solution and then analyzing its concentration.

Materials and Equipment:

-

This compound (analytical grade)

-

Selected organic solvent (anhydrous, high purity)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath with temperature control (±0.05 K)

-

Analytical balance (±0.0001 g)

-

High-Performance Liquid Chromatography (HPLC) system or another suitable analytical instrument

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Temperature Control: Set the thermostatic water bath to the desired experimental temperature and allow it to equilibrate. Circulate the water through the jacketed glass vessel.

-

Sample Preparation: Add an excess amount of solid HOBt to a known mass or volume of the solvent in the jacketed glass vessel. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Equilibration: Stir the mixture vigorously using the magnetic stirrer for a sufficient time (typically 12-24 hours) to ensure that equilibrium is reached. The time required should be determined by preliminary experiments, confirming that the concentration of the supernatant does not change over a prolonged period.

-

Sample Withdrawal: Stop the stirring and allow the solid to settle for at least 2 hours. Carefully withdraw a sample of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

-

Analysis: Determine the mass of the filtered solution. Dilute the sample with a suitable solvent and analyze the concentration of HOBt using a calibrated analytical method, such as HPLC.

-

Calculation: Calculate the mole fraction, or other concentration units (e.g., g/100 mL), of HOBt in the saturated solution based on the analytical results and the mass of the solution.

Caption: Workflow for the Isothermal Saturation Method.

General Solubility Test (Qualitative)

This is a simpler method for quickly assessing the solubility of a compound in various solvents.[2][3][4]

Procedure:

-

Add approximately 25 mg of HOBt to a small test tube.

-

Add 0.75 mL of the test solvent in small portions (e.g., 0.25 mL at a time).

-

After each addition, shake the test tube vigorously for 30-60 seconds.

-

Observe if the solid dissolves completely.

-

Record the compound as "soluble," "partially soluble," or "insoluble" in that solvent at room temperature.

Role of HOBt in Peptide Synthesis

HOBt is most widely used as an additive in carbodiimide-mediated peptide coupling reactions (e.g., with EDC or DCC).[5][6] Its primary functions are to enhance the reaction efficiency and, crucially, to suppress the racemization of the activated amino acid.[6][7][8]

The mechanism involves two key stages:

-

Activation: The carboxylic acid of an N-protected amino acid reacts with a carbodiimide (B86325) (like EDC) to form a highly reactive, but unstable, O-acylisourea intermediate. This intermediate is prone to rearranging into an unreactive N-acylurea or forming an oxazolone, which leads to racemization.

-

HOBt Interception: HOBt acts as a nucleophile, rapidly intercepting the O-acylisourea intermediate to form a more stable HOBt-active ester.[9][10] This active ester is less susceptible to racemization and readily reacts with the amino group of the incoming amino acid to form the desired peptide bond, regenerating HOBt in the process.[9][10]

Caption: Mechanism of HOBt in EDC-mediated peptide coupling.

References

- 1. researchgate.net [researchgate.net]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ws [chem.ws]

- 4. scribd.com [scribd.com]

- 5. This compound Hydrate (HOBt)|Peptide Coupling Reagent [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]

- 8. books.rsc.org [books.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

1-Hydroxybenzotriazole (HOBt): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1-Hydroxybenzotriazole (HOBt), a critical reagent in organic synthesis, particularly in the field of peptide chemistry. It covers its chemical and physical properties, synthesis, applications, safety protocols, and detailed experimental methodologies.

Core Chemical and Physical Properties

This compound is an organic compound derived from benzotriazole.[1] Commercially, it is often supplied as a hydrate (B1144303), typically containing around 11.7% water by weight, as the anhydrous form is explosive.[1] Its primary utility lies in its ability to enhance the efficiency of peptide bond formation and suppress racemization during synthesis.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Anhydrous HOBt | HOBt Monohydrate | HOBt Hydrate (unspecified) |

| CAS Number | 2592-95-2[1][3] | 80029-43-2[1] | 123333-53-9[1][4] |

| Molecular Formula | C₆H₅N₃O[1][3] | C₆H₅N₃O·H₂O | C₆H₅N₃O·xH₂O |

| IUPAC Name | 1H-1,2,3-Benzotriazol-1-ol[1] | 1,2,3-Benzotriazol-1-ol Monohydrate | This compound hydrate[4] |

| EC Number | 219-989-7[1] | 602-929-2[1] | 219-989-7[5] |

| Synonyms | HOBt, N-Hydroxybenzotriazole[6] | HOBt Monohydrate | HOBt Hydrate[4] |

Table 2: Physical and Chemical Properties of Anhydrous this compound

| Property | Value |

| Molecular Weight | 135.12 g/mol [3] |

| Appearance | White to off-white crystalline powder[4] |

| Melting Point | 156-159 °C (decomposes)[1][3] |

| Boiling Point | 344.6 ± 25.0 °C at 760 mmHg[3] |

| Density | 1.5 ± 0.1 g/cm³[3] |

| Water Solubility | 4.201 g/L at 29 °C[7] |

| pKa | 7.39 ± 0.58[7] |

Mechanism of Action in Peptide Synthesis

HOBt is a cornerstone additive in carbodiimide-mediated peptide coupling reactions (e.g., using DCC or EDC). Its role is to minimize side reactions and prevent the loss of stereochemical integrity (racemization) of the amino acids being coupled.

The key steps are:

-

Activation: The carbodiimide (B86325) activates the C-terminal carboxylic acid of an N-protected amino acid, forming a highly reactive O-acylisourea intermediate.

-

HOBt Interception: This intermediate is prone to rearranging into an oxazolone, which can lead to racemization. HOBt rapidly intercepts the O-acylisourea to form an HOBt-active ester.[2]

-

Coupling: The HOBt-ester is more stable against racemization but highly reactive towards the N-terminal amine of the incoming amino acid. It efficiently undergoes nucleophilic attack to form the desired peptide bond, releasing HOBt.[2][8]

By converting the unstable O-acylisourea into a more stable active ester, HOBt ensures higher yields and purity of the final peptide.[2]

Experimental Protocols

This protocol is based on the reaction of o-chloronitrobenzene with hydrazine (B178648) hydrate.[9]

Materials:

-

o-Chloronitrobenzene (31.5 g, 0.2 mol)

-

Hydrazine hydrate (32 mL, 0.65 mol)

-

Ethanol (B145695) (100 mL)

-

6 N Hydrochloric acid

-

Deionized water

-

Ether

Procedure:

-

Combine o-chloronitrobenzene (31.5 g) and hydrazine hydrate (32 mL) in 100 mL of ethanol in a round-bottom flask.

-

Heat the mixture to reflux and maintain for 9 hours.

-

After cooling the solution to room temperature, remove the ethanol by rotary evaporation to yield a syrup.

-

Dissolve the resulting syrup in water and extract with ether to remove unreacted starting material.

-

Separate the aqueous phase and acidify with 6 N hydrochloric acid until the pH reaches 1, observed by precipitation of the product.

-

Cool the mixture in an ice bath to maximize precipitation, then collect the solid product by filtration.

-

Wash the crystals with cold water and air dry. For higher purity, the product can be recrystallized from dilute ethanol.[9] The expected yield is approximately 11-16 g.[9]

This protocol details a representative peptide coupling reaction.

Materials:

-

N-benzyloxycarbonyl-L-phenylalanine (770 mg, 2.60 mmol)

-

1-(2-methoxyphenyl)piperazine (B120316) (500 mg, 2.60 mmol)

-

This compound Monohydrate (HOBt·H₂O) (414 mg, 2.71 mmol)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Hydrochloride (EDC·HCl) (515 mg, 2.71 mmol)

-

N,N-Dimethylformamide (DMF) (15 mL)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water

Procedure:

-

Dissolve 1-(2-methoxyphenyl)piperazine (500 mg) in 15 mL of DMF in a reaction vessel.

-

To this solution, add N-benzyloxycarbonyl-L-phenylalanine (770 mg) and HOBt·H₂O (414 mg).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC·HCl (515 mg) to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 20 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Once complete, quench the reaction by adding 20 mL of water.

-

Extract the product from the aqueous mixture using ethyl acetate (30 mL).

-

Isolate the product from the organic phase.

Safety and Handling

Anhydrous HOBt is classified as an explosive and is highly sensitive to heat, shock, and friction.[1][10] For this reason, it is commercially supplied wetted with water (as a hydrate), which desensitizes its explosive properties.[1][10]

Table 3: Hazard Information for this compound

| Hazard Type | Description |

| GHS Pictograms | GHS01: Explosive, GHS02: Flammable[1][5] |

| Signal Word | Danger[1] |

| Hazard Statements | H203: Explosive; fire, blast or projection hazard. H228: Flammable solid.[5] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P250: Do not subject to grinding/shock/friction. P280: Wear protective gloves/eye protection/face protection.[5][11] |

| Health Effects | Causes eye irritation. May cause skin and respiratory tract irritation.[4] |

| Storage | Store in an explosion-proof refrigerator below 4°C (39°F). Keep container tightly closed and protected from light.[4] |

Handling Procedures:

-

Always use HOBt hydrate, not the anhydrous form, unless specific precautions for handling explosives are in place.

-

Handle in a well-ventilated area, preferably a chemical fume hood.[12]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

-

Avoid creating dust.[12]

-

Use non-sparking tools and take measures to prevent the buildup of static electricity.[5][13]

-

In case of fire, use water spray, alcohol-resistant foam, or dry chemical extinguishers.[5] Do not fight fire when it reaches the material, as there is an explosion risk.[11]

References

- 1. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS#:2592-95-2 | Chemsrc [chemsrc.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. peptide.com [peptide.com]

- 6. 1H-Benzotriazole, 1-hydroxy- [webbook.nist.gov]

- 7. This compound|lookchem [lookchem.com]

- 8. apexbt.com [apexbt.com]

- 9. prepchem.com [prepchem.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. echemi.com [echemi.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. chemdmart.com [chemdmart.com]

Spectroscopic Profile of 1-Hydroxybenzotriazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Hydroxybenzotriazole (HOBt), a crucial reagent in peptide synthesis and other areas of organic chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for characterization and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of HOBt. The data presented below corresponds to the commonly available this compound hydrate (B1144303).

¹H NMR Data

The proton NMR spectrum of HOBt provides information on the chemical environment of its hydrogen atoms. The aromatic protons typically appear as a complex multiplet, reflecting their coupling.

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |

| ~7.48 | Multiplet | Aromatic Protons (C₄-H, C₅-H, C₆-H, C₇-H) | DMSO-d₆ |

| ~1.92 | Multiplet | OH Proton | DMSO-d₆ |

Note: The chemical shift of the hydroxyl proton can be broad and its position may vary depending on concentration, temperature, and solvent purity.

¹³C NMR Data

The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the HOBt molecule.

| Chemical Shift (δ) ppm | Assignment | Solvent |

| Data not explicitly found in search results | Aromatic Carbons | DMSO-d₆ |

Note: While specific ¹³C NMR peak values were not detailed in the provided search results, spectra are available for viewing in various databases.[1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of HOBt is characterized by absorptions corresponding to O-H, N-H/C-H, and aromatic ring vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Sample Preparation |

| 3400-3000 | Broad | O-H stretch (hydroxyl group and water of hydration) | KBr disc / ATR |

| 3000-2800 | Medium | Aromatic C-H stretch | KBr disc / ATR |

| 1600-1450 | Strong | Aromatic C=C ring stretch | KBr disc / ATR |

| ~1200 | Strong | C-N stretch | KBr disc / ATR |

| ~1100 | Strong | N-O stretch | KBr disc / ATR |

Note: The broadness of the O-H stretch is characteristic of hydrogen bonding.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound hydrate in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[4] Ensure the sample is fully dissolved by gentle vortexing.

-

Instrument Setup: Transfer the solution to a standard 5 mm NMR tube. Place the tube in the NMR spectrometer.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra at a standard operating frequency (e.g., 400 MHz for ¹H). Standard acquisition parameters for pulse sequence, acquisition time, and relaxation delay should be used.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C) as an internal standard.

IR Spectroscopy Protocol (ATR)

-

Sample Preparation: Place a small amount of solid this compound hydrate directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.[5]

-

Instrument Setup: Ensure the ATR crystal is clean before sample application. Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum and is typically displayed in terms of transmittance or absorbance.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Cornerstone of Modern Synthesis: A Technical Guide to 1-Hydroxybenzotriazole (HOBt)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, particularly in the realm of peptide and medicinal chemistry, the quest for efficient, high-yield, and stereochemically pure products is paramount. The formation of the amide bond, the fundamental linkage in peptides and a common motif in pharmaceuticals, presents a significant challenge: the propensity for racemization of the chiral centers of the constituent amino acids. The introduction of 1-Hydroxybenzotriazole (HOBt) as a coupling additive revolutionized the field, providing a powerful tool to mitigate this issue and enhance reaction efficiency. This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and practical application of HOBt in chemical synthesis, supported by quantitative data and detailed experimental protocols.

Discovery and History: A Paradigm Shift in Peptide Synthesis

Prior to 1970, the synthesis of peptides was often plagued by low yields and significant racemization, particularly when using carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC). A pivotal breakthrough occurred when Wolfgang König and Rolf Geiger introduced this compound as an additive in DCC-mediated peptide coupling.[1][2] Their seminal work, published in Chemische Berichte in 1970, demonstrated that the inclusion of HOBt dramatically suppressed racemization and improved the efficiency of peptide bond formation.[1][2] This discovery marked a turning point, establishing the use of additives as a standard and essential practice in peptide synthesis. HOBt quickly became the most widely adopted additive for decades, paving the way for the synthesis of more complex and longer peptide chains with high fidelity.[2]

Mechanism of Action: The Role of the Active Ester

The efficacy of HOBt lies in its ability to intercept the highly reactive and unstable O-acylisourea intermediate formed from the reaction of a carboxylic acid with a carbodiimide. This intermediate is prone to rearranging into an unreactive N-acylurea or cyclizing to form a 5(4H)-oxazolone, the primary culprit for racemization.[3][4] HOBt reacts with the O-acylisourea to form a more stable and less reactive HOBt-active ester.[3][5] This active ester is sufficiently reactive to readily undergo nucleophilic attack by the amino group of the incoming amino acid to form the desired amide bond, while being significantly less susceptible to oxazolone (B7731731) formation.[3][5]

The general mechanism can be visualized as a two-step process:

-

Activation: The carboxylic acid reacts with the carbodiimide (e.g., DCC) to form the O-acylisourea intermediate. HOBt then rapidly converts this intermediate into the HOBt-active ester.

-

Coupling: The amino group of the second amino acid attacks the carbonyl carbon of the HOBt-active ester, forming the peptide bond and releasing HOBt.

Below is a logical workflow illustrating the role of HOBt in a carbodiimide-mediated coupling reaction.

Quantitative Data on Racemization Suppression

The primary quantitative measure of HOBt's effectiveness is the reduction in the percentage of epimerization (the formation of the D-amino acid diastereomer) during peptide coupling. The following tables summarize comparative data on the performance of HOBt against other common coupling additives.

Table 1: Comparison of Epimerization with Different Additives in Solid-Phase Peptide Synthesis

| Coupling Additive | Coupling Reagent | % Epimerization (L-D-L isomer) | Reference |

|---|---|---|---|

| HOBt | DIC | 11.4 | [3] |

| HOAt | DIC | 3.8 | [3] |

| OxymaPure | DIC | 3.9 |[6] |

Table 2: Racemization in the Coupling of Z-Phg-OH to H-Pro-NH2

| Additive | Coupling Reagent | % D-Isomer | Yield (%) | Reference |

|---|---|---|---|---|

| HOBt | DIC | 11.9 | 85 | [7] |

| HOAt | DIC | 1.0 | 88 | [7] |

| OxymaPure | DIC | 1.1 | 92 |[7] |

Table 3: Racemization in the Fragment Condensation of Z-Phe-Val-OH to H-Pro-NH2

| Additive | Coupling Reagent | % D-Isomer | Yield (%) | Reference |

|---|---|---|---|---|

| HOBt | DIC | 13.8 | 80 | [8] |

| HOAt | DIC | 4.9 | 85 | [8] |

| OxymaPure | DIC | 5.2 | 89 |[8] |

As the data indicates, while HOBt significantly reduces racemization compared to reactions without an additive, newer additives like 1-Hydroxy-7-azabenzotriazole (HOAt) and OxymaPure often demonstrate superior performance in suppressing epimerization, particularly in challenging coupling reactions.[3][6][7][8]

Experimental Protocols

The following are detailed methodologies for the use of HOBt in both solid-phase and solution-phase peptide synthesis.

Protocol 1: Standard DIC/HOBt Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acid (3-5 equivalents relative to resin substitution)

-

This compound (HOBt) (3-5 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

-

Resin (e.g., Rink Amide, Wang resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

Workflow Diagram for SPPS Cycle:

References

- 1. [A new method for synthesis of peptides: activation of the carboxyl group with dicyclohexylcarbodiimide using 1-hydroxybenzotriazoles as additives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 6. benchchem.com [benchchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

The Pivotal Role of 1-Hydroxybenzotriazole (HOBt) Derivatives in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxybenzotriazole (HOBt) is an indispensable additive in the field of organic synthesis, most notably in peptide chemistry.[1] Its primary function is to suppress racemization and enhance the efficiency of amide bond formation, ensuring the stereochemical integrity of the resulting molecules.[1][2] When used in conjunction with carbodiimide (B86325) coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), HOBt forms a highly reactive ester intermediate. This intermediate is more susceptible to nucleophilic attack by an amine, thereby facilitating the formation of a stable amide bond while minimizing undesirable side reactions.[2][3]

The success of HOBt has spurred the development of a diverse array of derivatives, each with unique properties and applications. These derivatives can be broadly categorized into additives and standalone coupling reagents. Additives, like HOBt itself and its more reactive counterpart, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are used with a primary coupling agent.[4] Standalone coupling reagents, such as the uronium/aminium salts HBTU, TBTU, and HCTU, and phosphonium (B103445) salts like PyBOP, incorporate the HOBt moiety into their structure, offering a more streamlined approach to amide bond formation.[5]

This technical guide provides a comprehensive overview of HOBt and its derivatives, presenting quantitative data on their performance, detailed experimental protocols for their application, and insights into their mechanisms of action.

Data Presentation: A Comparative Analysis of HOBt Derivatives

The selection of an appropriate coupling strategy is critical for the success of a synthesis, directly impacting yield, purity, and cost-effectiveness. The following tables summarize quantitative data from various studies to facilitate an evidence-based approach to reagent selection.

Table 1: Comparison of Racemization Levels for Various Coupling Additives

| Coupling Additive | Coupling Reagent | Peptide Fragment/Model | % Epimerization | Reference(s) |

| HOBt | DCC | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin | 18% | [6] |

| HOAt | DCC | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin | 6% | [6] |

| HOBt | DCC | Z-Phg-Val-OMe | 10.2% | [7] |

| HOAt | DCC | Z-Phg-Val-OMe | 1.8% | [7] |

| OxymaPure | DIC | Z-Phg-Pro-NH2 | <1% | [3] |

| HOBt | DIC | Z-Phg-Pro-NH2 | 2.5% | [3] |

| HOAt | DIC | Z-Phg-Pro-NH2 | 1.5% | [3] |

Table 2: Comparative Performance of Uronium/Aminium Salt Coupling Reagents

| Coupling Reagent | Peptide Synthesized | Crude Purity (%) | % D-Isomer (Epimerization) | Reference(s) |

| HBTU | GHRP-6 | - | 1.5 - 5.0% | [3] |

| HATU | GHRP-6 | - | 0.5 - 2.0% | [3][8] |

| HCTU | GHRP-6 | >95% (with 2 min coupling) | 1.0 - 4.0% | [3][9] |

| TBTU | GHRP-6 | - | 2.0 - 6.0% | [3] |

| COMU | GHRP-6 | - | < 1.0% | [3] |

| HBTU | ACP (65-74) | Lower Purity | - | [10] |

| HATU | ACP (65-74) | Higher Purity | - | [10] |

| HCTU | ACP (65-74) | High Purity | - | [9] |

| PyBOP | ACP (65-74) | 48.11% (2x1 min coupling) | 1.0 - 3.5% | [3] |

Experimental Protocols

Detailed methodologies are essential for reproducible and successful synthetic outcomes. The following protocols provide step-by-step guidance for common applications of HOBt and its derivatives.

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using DIC/HOBt

This protocol outlines a standard procedure for the manual synthesis of a peptide on a solid support using the DIC/HOBt activation method.

1. Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine (B6355638) in DMF to the resin.

-

Agitate the mixture for 5 minutes, then drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min).

3. Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HOBt (3-5 equivalents) in DMF.

-

Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid/HOBt solution.

-

Pre-activate the mixture for 5-10 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

4. Monitoring the Coupling Reaction:

-

Perform a qualitative test (e.g., Kaiser or Chloranil test) to monitor the completion of the coupling reaction. A negative test indicates the absence of free primary amines.

5. Capping (Optional):

-

If the coupling is incomplete after an extended period, cap any unreacted amino groups to prevent the formation of deletion sequences.

-

Treat the resin with a solution of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., DIEA or NMM) in DMF.

6. Washing:

-

After a completed coupling reaction, drain the reaction mixture and wash the resin thoroughly with DMF (3 x 1 min) and dichloromethane (B109758) (DCM) (3 x 1 min).

7. Repetition for Peptide Elongation:

-

Repeat steps 2 through 6 for each subsequent amino acid in the peptide sequence.

8. Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

-

Add a cleavage cocktail appropriate for the resin and the side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

9. Purification:

-

Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide.

Protocol 2: Automated Solid-Phase Peptide Synthesis (SPPS) using HBTU

This protocol provides a general guideline for automated peptide synthesis using HBTU as the coupling reagent. Specific parameters may need to be optimized based on the synthesizer and the peptide sequence.

1. Reagent Preparation:

-

Prepare stock solutions of the following reagents:

-

Fmoc-protected amino acids in DMF.

-

HBTU in DMF (e.g., 0.5 M).

-

A non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), in DMF.

-

20% piperidine in DMF for Fmoc deprotection.

-

2. Synthesizer Programming:

-

Program the automated peptide synthesizer with the desired peptide sequence and the appropriate synthesis protocol. A typical cycle includes:

-

Fmoc deprotection with 20% piperidine in DMF.

-

Washing with DMF.

-

Delivery of the Fmoc-amino acid, HBTU, and DIEA/NMM for the coupling reaction.

-

A coupling time of 30-60 minutes.

-

Washing with DMF.

-

3. Synthesis Execution:

-

Load the resin into the reaction vessel and initiate the synthesis program.

4. Cleavage, Deprotection, and Purification:

-

Upon completion of the synthesis, perform cleavage, deprotection, and purification as described in Protocol 1 (steps 8 and 9).

Signaling Pathways and Experimental Workflows

The applications of HOBt derivatives extend beyond synthetic chemistry into the realm of chemical biology. For instance, 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt), a derivative of HOBt, has been identified as an enhancer of the STAT5 signaling pathway.

HODHBt and the STAT5 Signaling Pathway

The Signal Transducer and Activator of Transcription 5 (STAT5) is a crucial mediator of cytokine signaling, playing a key role in cell proliferation, differentiation, and survival. The activity of STAT5 is tightly regulated by phosphorylation and dephosphorylation. HODHBt has been shown to enhance STAT5 phosphorylation by inhibiting the protein tyrosine phosphatases PTPN1 and PTPN2, which are responsible for dephosphorylating STAT5.[8] This inhibition leads to sustained STAT5 activation upon cytokine stimulation.[8]

Caption: Simplified diagram of the STAT5 signaling pathway and the inhibitory effect of HODHBt.

Experimental Workflow for Peptide Synthesis and Analysis

The following diagram illustrates a typical workflow for solid-phase peptide synthesis and subsequent analysis.

Caption: General experimental workflow for solid-phase peptide synthesis.

Conclusion

This compound and its derivatives have revolutionized the field of synthetic chemistry, particularly in the synthesis of peptides and other amide-containing molecules. The continuous development of new HOBt-based reagents offers chemists a powerful and versatile toolkit to address a wide range of synthetic challenges. By understanding the comparative performance of these reagents and adhering to well-defined experimental protocols, researchers can enhance the efficiency, purity, and stereochemical integrity of their target molecules, thereby accelerating progress in drug discovery and development. The expanding applications of these compounds in modulating biological pathways further underscore their importance in both chemistry and biology.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. peptide.com [peptide.com]

- 6. Page loading... [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. americanlaboratory.com [americanlaboratory.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Polymer-Supported 1-Hydroxybenzotriazole: An In-depth Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxybenzotriazole (HOBt) is a cornerstone of modern organic synthesis, renowned for its role as a coupling additive in amide and peptide bond formation. Its primary function is to suppress racemization and accelerate reaction rates, leading to higher yields and purer products. However, the use of HOBt in solution-phase synthesis presents challenges in post-reaction purification, as both HOBt and its byproducts must be separated from the desired product. The immobilization of HOBt onto a solid polymer support offers a practical solution to these challenges, enabling simplified purification through simple filtration and the potential for catalyst recycling. This guide provides a comprehensive overview of polymer-supported this compound (PS-HOBt), including its synthesis, characterization, and applications in organic synthesis, with a focus on quantitative data and detailed experimental protocols.

Introduction to Polymer-Supported Reagents